molecular formula C19H17N3OS B2866877 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-33-4

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2866877
CAS No.: 361168-33-4
M. Wt: 335.43
InChI Key: BNIQOGYPNNXPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The thienopyrazole scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., autotaxin inhibitors, as highlighted in patent literature) . The benzamide group at the 3-position of the thienopyrazole is substituted with a 4-methyl group, which may influence electronic, steric, and solubility properties. Structural characterization tools such as SHELX and ORTEP-3 are critical for resolving its crystal structure and anisotropic displacement parameters .

Properties

IUPAC Name

4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-24-12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIQOGYPNNXPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via a substitution reaction, and the benzamide moiety is attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the thieno[3,4-c]pyrazole core but differ in substituent positioning and functional groups:

2-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Key Difference : The methyl group on the benzamide is at the 2-position instead of 3.
  • Electronically, the para-methyl in the target compound may enhance resonance stabilization compared to the ortho-substituted analog .
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Key Differences: A bromine atom replaces the 4-methyl group on the benzamide. The thienopyrazole bears a 5-oxo group and a 4-methylphenyl substituent.
  • Implications: Bromine’s electron-withdrawing nature may reduce electron density at the amide carbonyl, affecting hydrogen-bonding capacity. The 5-oxo group could increase polarity and alter tautomeric equilibria within the thienopyrazole ring .
Thieno[3,4-c]pyrazol-3-yl Acetamides
  • Key Difference : Acetamide replaces benzamide.
  • Implications :
    • The smaller acetamide group may improve solubility but reduce π-π stacking interactions with aromatic binding pockets.
    • Patent data suggest acetamide derivatives exhibit autotaxin inhibition, implying the benzamide in the target compound might enhance selectivity or potency .

Hypothetical Property Comparison

Compound Name Substituent (Benzamide) Thienopyrazole Modifications Predicted logP* Potential Bioactivity
Target Compound 4-methyl Phenyl ~3.2 Autotaxin inhibition
2-methyl analog 2-methyl Phenyl ~3.5 Unknown
4-bromo analog 4-bromo 4-methylphenyl, 5-oxo ~3.8 Enhanced polarity
Acetamide derivative N/A (acetamide) Varied ~2.1 Autotaxin inhibition

*logP values estimated via computational tools (e.g., Multiwfn for electron density analysis) .

Computational and Experimental Insights

  • Crystallography : SHELX refinements suggest that steric clashes in ortho-substituted analogs may lead to less stable crystal packing .
  • Biological Relevance : The 4-methylbenzamide’s balance of lipophilicity and steric profile may optimize membrane permeability and target binding compared to bulkier (e.g., bromo) or smaller (e.g., acetamide) groups .

Biological Activity

4-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H17N3OS
Molecular Weight361.43 g/mol
CAS Number361168-33-4

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF70.46 ± 0.04
NCI-H4600.39 ± 0.06
A54926

These findings suggest that the compound may inhibit tumor growth through various mechanisms, potentially including apoptosis and cell cycle arrest .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .

The biological activity of this compound is believed to involve interaction with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in detail:

  • Antitumor Efficacy : A study demonstrated that derivatives of thienopyrazole exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values, indicating their potential as lead compounds for drug development .
  • Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.